molecular formula C22H22N2O5 B11625113 Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11625113
M. Wt: 394.4 g/mol
InChI Key: PJUBUJGSUWEASE-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Amination: The amino group is introduced by reacting the quinoline derivative with 4-(methoxycarbonyl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the presence of the ethoxy and methoxycarbonyl groups can enhance its binding affinity and specificity for particular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another quinoline derivative with similar structural features.

    4-hydroxy-2-quinolinone: A compound with a quinoline core but different functional groups.

Uniqueness

Ethyl 6-ethoxy-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxycarbonyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 6-ethoxy-4-(4-methoxycarbonylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-4-28-16-10-11-19-17(12-16)20(18(13-23-19)22(26)29-5-2)24-15-8-6-14(7-9-15)21(25)27-3/h6-13H,4-5H2,1-3H3,(H,23,24)

InChI Key

PJUBUJGSUWEASE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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